molecular formula C16H10Cl2O3 B15218138 2,4-Dichlorophenyl 2H-chromene-3-carboxylate

2,4-Dichlorophenyl 2H-chromene-3-carboxylate

Cat. No.: B15218138
M. Wt: 321.2 g/mol
InChI Key: KDSMWXSPGVMAGS-UHFFFAOYSA-N
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Description

2,4-Dichlorophenyl 2H-chromene-3-carboxylate is a chemical compound that belongs to the class of chromenes. Chromenes are bicyclic oxygen-containing heterocycles that have significant importance in various fields such as pharmaceuticals, materials science, and organic synthesis . The compound is characterized by the presence of a 2,4-dichlorophenyl group attached to a 2H-chromene-3-carboxylate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichlorophenyl 2H-chromene-3-carboxylate typically involves cyclization reactions and late-stage functionalization of the parent 2H-chromenes . One common method includes the use of a three-component reaction where a chromene derivative is reacted with a dichlorophenyl compound under specific conditions . Catalysts such as lipase in ionic liquids have been employed to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using industrial-grade reagents and catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichlorophenyl 2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, dihydrochromenes, and various substituted phenyl derivatives .

Mechanism of Action

The mechanism of action of 2,4-Dichlorophenyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichlorophenyl 2H-chromene-3-carboxylate is unique due to the presence of the 2,4-dichlorophenyl group, which imparts distinct chemical and biological properties. This substitution enhances its reactivity and potential therapeutic applications compared to other chromene derivatives .

Properties

Molecular Formula

C16H10Cl2O3

Molecular Weight

321.2 g/mol

IUPAC Name

(2,4-dichlorophenyl) 2H-chromene-3-carboxylate

InChI

InChI=1S/C16H10Cl2O3/c17-12-5-6-15(13(18)8-12)21-16(19)11-7-10-3-1-2-4-14(10)20-9-11/h1-8H,9H2

InChI Key

KDSMWXSPGVMAGS-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)C(=O)OC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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